1-Chlorobutan-2-ol

Description

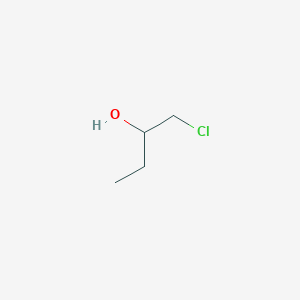

Structure

3D Structure

Properties

IUPAC Name |

1-chlorobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9ClO/c1-2-4(6)3-5/h4,6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNBFUGOVQMFIRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20338216, DTXSID30870915 | |

| Record name | 2-Butanol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chlorobutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1873-25-2 | |

| Record name | 2-Butanol, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20338216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorobutan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chlorobutan-2-ol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of 1-Chlorobutan-2-ol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines confirmed structural information with predicted spectroscopic characteristics and standard experimental methodologies.

Chemical Structure and Identification

This compound is a secondary alcohol and an organochlorine compound. Its structure consists of a four-carbon butane chain with a chlorine atom substituted on the first carbon (C1) and a hydroxyl group on the second carbon (C2).[1] This substitution pattern makes the C2 carbon a chiral center, meaning this compound can exist as a pair of enantiomers: (2R)-1-chlorobutan-2-ol and (2S)-1-chlorobutan-2-ol.[2]

IUPAC Name: this compound[1] Synonyms: 1-Chloro-2-butanol, Butylene chlorohydrin, alpha-Butylene chlorohydrin[1] Molecular Formula: C₄H₉ClO[1][3][4] CAS Number: 1873-25-2[1][3][4]

Physicochemical Properties

Experimentally determined physical properties for this compound are not widely reported. The data presented in Table 1 includes key identifiers and computed properties that are valuable for theoretical modeling and chromatographic predictions. For contextual reference, Table 2 provides the experimental properties of the related, more substituted isomer, Chlorobutanol (1,1,1-Trichloro-2-methylpropan-2-ol).

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 108.57 g/mol | [1][3] |

| Exact Mass | 108.0341926 Da | |

| XLogP3 (Computed) | 1.1 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 20.2 Ų | [2] |

| Vapor Pressure (Estimated) | 2.2 mm Hg at 25 °C | [1] |

| Henry's Law Constant (Est.) | 2.2 x 10⁻⁶ atm-m³/mol | [1] |

Table 2: Experimental Properties of a Related Isomer: Chlorobutanol (for reference)

| Property | Value | Source |

| Boiling Point | 167 °C | [5] |

| Melting Point | 95–99 °C | [5] |

| Solubility in Water | Slightly soluble | [5] |

Spectroscopic and Analytical Data (Predicted)

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum of this compound is expected to show five distinct signals:

-

-OH Proton: A broad singlet, with a chemical shift that is dependent on concentration and solvent.

-

CH₂Cl (C1 protons): A doublet of doublets, shifted downfield due to the electron-withdrawing chlorine atom (approx. 3.5-3.7 ppm).

-

CH(OH) (C2 proton): A multiplet, shifted downfield by the hydroxyl group (approx. 3.8-4.0 ppm).

-

-CH₂- (C3 protons): A multiplet, appearing more upfield than the protons on C1 and C2 (approx. 1.5-1.7 ppm).

-

-CH₃ (C4 protons): A triplet, representing the most upfield signal (approx. 0.9-1.0 ppm).

¹³C NMR Spectroscopy (Predicted)

The proton-decoupled ¹³C NMR spectrum is predicted to show four unique signals, corresponding to the four carbon atoms in different chemical environments.

-

C1 (CH₂Cl): Shifted downfield due to the attached chlorine.

-

C2 (CHOH): Shifted significantly downfield due to the attached oxygen.

-

C3 (CH₂): An upfield signal relative to C1 and C2.

-

C4 (CH₃): The most upfield signal.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound would feature characteristic absorption bands for its functional groups:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹.

-

C-H Stretch: Sharp absorption bands just below 3000 cm⁻¹.

-

C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹.

-

C-Cl Stretch: An absorption band in the region of 600-800 cm⁻¹.

Mass Spectrometry (MS) (Predicted)

In electron ionization mass spectrometry, this compound would be expected to produce a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as two peaks at m/z 108 and m/z 110, with a characteristic 3:1 intensity ratio.

Expected fragmentation patterns include:

-

Loss of HCl: A peak corresponding to [M-HCl]⁺ at m/z 72.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen, leading to fragments such as [CH₂(Cl)]⁺ at m/z 49/51 and [CH(OH)CH₂CH₃]⁺ at m/z 73.

-

Loss of the ethyl group: A peak corresponding to [M-CH₂CH₃]⁺.

-

Loss of the chloromethyl group: A peak corresponding to [M-CH₂Cl]⁺.

Chemical Reactivity and Synthesis

This compound possesses two primary reactive sites: the hydroxyl group and the carbon-chlorine bond. Its reactivity is typical of secondary alcohols and primary alkyl halides.

-

Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles. For example, reaction with aqueous sodium hydroxide can yield butane-1,2-diol.[3]

-

Elimination (Dehydrochlorination): Under basic conditions, it can undergo elimination of HCl to form but-1-en-2-ol, which would tautomerize to butan-2-one.[3]

-

Oxidation: The secondary alcohol can be oxidized to a ketone (1-chlorobutan-2-one) using appropriate oxidizing agents.

The diagram below illustrates these primary reaction pathways.

References

- 1. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-1-Chloro-2-butanol | C4H9ClO | CID 11959857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 1873-25-2 [smolecule.com]

- 4. This compound | 1873-25-2 | Buy Now [molport.com]

- 5. Chlorobutanol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-Chlorobutan-2-ol (CAS: 1873-25-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-chlorobutan-2-ol (CAS number 1873-25-2), a versatile chlorinated alcohol with applications in organic synthesis and potential relevance in pharmaceutical research. This document collates essential physicochemical data, detailed spectroscopic information, established synthesis protocols, and key chemical reactions. Particular emphasis is placed on providing structured data for ease of comparison and detailed experimental procedures to facilitate laboratory application.

Physicochemical Properties

This compound is a secondary alcohol distinguished by a chlorine atom on the primary carbon and a hydroxyl group on the secondary carbon of a butane chain.[1] This structure imparts specific reactivity and physical characteristics. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1873-25-2 | [1][2][3] |

| Molecular Formula | C₄H₉ClO | [1][2][4] |

| Molecular Weight | 108.57 g/mol | [1][2][4] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 1-Chloro-2-butanol, Butylene chlorohydrin | [4] |

| Calculated Boiling Point | 420.09 K (146.94 °C) | [5] |

| Calculated Melting Point | 210.58 K (-62.57 °C) | [5] |

| Calculated LogP | 0.996 | [5] |

| Calculated Water Solubility (log10WS) | -1.03 | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹³C NMR: The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the four carbon atoms in unique chemical environments.[4]

-

¹H NMR: The ¹H NMR spectrum provides detailed information about the proton environments. The spectrum of this compound will exhibit characteristic splitting patterns and chemical shifts for the protons on each carbon.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for ³⁵Cl and ³⁷Cl will be observed in a roughly 3:1 ratio for chlorine-containing fragments.[4] A gas chromatography-mass spectrometry (GC-MS) analysis would show a top peak at m/z 59.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the O-H and C-Cl functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl group's stretching vibration. The C-Cl stretching vibration is typically observed in the fingerprint region, around 600-800 cm⁻¹.[4]

Synthesis Protocols

This compound can be synthesized through several routes. Two common laboratory-scale methods are detailed below.

Synthesis from 1,2-Epoxybutane via Acid-Catalyzed Ring Opening

This method involves the reaction of 1,2-epoxybutane with a source of hydrochloric acid. The reaction proceeds via an Sₙ2-like mechanism where the chloride ion attacks the less substituted carbon of the protonated epoxide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a solution of 1,2-epoxybutane in a suitable inert solvent (e.g., diethyl ether or dichloromethane).

-

Acid Addition: Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated hydrochloric acid dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether.

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.

Reaction Workflow:

Caption: Synthesis of this compound from 1,2-Epoxybutane.

Synthesis from Butan-2-ol via Chlorination with Thionyl Chloride

This method involves the conversion of the hydroxyl group of butan-2-ol to a chloro group using thionyl chloride.[1] This reaction often proceeds with inversion of stereochemistry.

Experimental Protocol:

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel. Place butan-2-ol in the flask.

-

Reagent Addition: Slowly add thionyl chloride dropwise to the butan-2-ol. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gas, which should be vented through a scrubbing system.

-

Reaction Conditions: After the addition is complete, gently heat the reaction mixture to reflux for a period of time to ensure the reaction goes to completion.

-

Work-up: After cooling, carefully pour the reaction mixture into ice-water to quench any unreacted thionyl chloride.

-

Purification: Separate the organic layer and wash it with a dilute sodium carbonate solution, followed by water. Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation.

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups.

Nucleophilic Substitution

The chlorine atom can be displaced by various nucleophiles to introduce different functional groups. For example, reaction with sodium hydroxide can lead to the formation of butane-1,2-diol.[1]

Dehydrochlorination

Under basic conditions, this compound can undergo an elimination reaction to form but-1-en-2-ol, which would tautomerize to butan-2-one.[1]

Reaction Mechanism: Nucleophilic Substitution

Caption: Nucleophilic substitution reaction of this compound.

Applications in Drug Development

As a bifunctional molecule, this compound serves as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates.[1] Its potential as a biomarker for head and neck cancer has also been investigated.[1]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear protective gloves, clothing, and eye/face protection.

-

Use in a well-ventilated area or under a fume hood.

-

Keep away from heat, sparks, open flames, and hot surfaces.

Conclusion

This compound is a valuable chemical intermediate with well-defined physicochemical and spectroscopic properties. The synthesis protocols provided herein offer reliable methods for its preparation in a laboratory setting. A thorough understanding of its reactivity and safe handling procedures is essential for its effective application in research and development, particularly in the field of drug discovery.

References

- 1. Buy this compound | 1873-25-2 [smolecule.com]

- 2. This compound | 1873-25-2 | BAA87325 | Biosynth [biosynth.com]

- 3. This compound | 1873-25-2 [sigmaaldrich.com]

- 4. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Butanol, 1-chloro- (CAS 1873-25-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

Spectroscopic Profile of 1-Chlorobutan-2-ol: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-chlorobutan-2-ol, a significant chemical intermediate in various synthetic processes. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.

¹H NMR Data (Predicted)

Due to the limited availability of experimental spectra in public databases, the following ¹H NMR data is based on computational predictions. These values provide an estimation of the expected chemical shifts, multiplicities, and coupling constants.

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H on C4 (CH₃) | ~1.05 | Triplet | ~7.4 |

| H on C3 (CH₂) | ~1.65 | Multiplet | - |

| H on C2 (CHOH) | ~3.85 | Multiplet | - |

| H on C1 (CH₂Cl) | ~3.60 | Multiplet | - |

| OH | Variable | Singlet (broad) | - |

Note: The chemical shift of the hydroxyl (OH) proton is highly dependent on the solvent, concentration, and temperature.

¹³C NMR Data

The ¹³C NMR spectral data provides insight into the carbon framework of the molecule.[1]

| Carbon | Chemical Shift (ppm) |

| C4 (CH₃) | ~10.0 |

| C3 (CH₂) | ~26.5 |

| C1 (CH₂Cl) | ~51.0 |

| C2 (CHOH) | ~71.0 |

Source: Wiley-VCH GmbH, retrieved from PubChem.[1]

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. The following table lists the expected characteristic absorption bands.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | ~3400 | Strong, Broad |

| C-H stretch (alkane) | ~2960-2870 | Strong |

| C-O stretch (secondary alcohol) | ~1100 | Strong |

| C-Cl stretch | ~750-650 | Strong |

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern under electron ionization.[1]

| m/z | Relative Intensity | Proposed Fragment |

| 59 | 100% | [CH₃CH₂CHOH]⁺ |

| 31 | High | [CH₂OH]⁺ |

| 79 | High | [M - CH₃CH₂]⁺ (containing ³⁵Cl) |

| 81 | High | [M - CH₃CH₂]⁺ (containing ³⁷Cl) |

Source: NIST Mass Spectrometry Data Center, retrieved from PubChem.[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented. These protocols are adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

If necessary, filter the solution to remove any particulate matter.

Data Acquisition (¹H and ¹³C NMR):

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a 90° pulse, a spectral width of 200-220 ppm, and a longer acquisition time or a higher number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Ensure there are no air bubbles trapped in the film.

Data Acquisition:

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Mode: Transmission.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Procedure:

-

Record a background spectrum of the empty spectrometer.

-

Place the prepared salt plates in the sample holder.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol). The concentration should be optimized for the instrument's sensitivity.

Data Acquisition:

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.

-

GC Conditions:

-

Column: A suitable capillary column for the separation of volatile polar compounds (e.g., a DB-5ms or equivalent).

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp to a final temperature of 200-250 °C. The specific program should be optimized to achieve good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 30) to a value greater than the molecular weight of the compound (e.g., 150).

-

Ion Source Temperature: Typically 230 °C.

-

Quadrupole Temperature: Typically 150 °C.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Physical properties of 1-Chlorobutan-2-ol (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

Summary of Physical Properties

A precise, experimentally verified boiling point and density for 1-chlorobutan-2-ol are not cited in major chemical databases. However, its fundamental properties have been calculated and are presented below.

| Property | Value | Source |

| Molecular Formula | C₄H₉ClO | PubChem[1][2] |

| Molecular Weight | 108.57 g/mol | PubChem[1][2][3] |

| IUPAC Name | This compound | PubChem[1][2] |

| Boiling Point | Data not available | |

| Density | Data not available |

Experimental Protocols

The following sections detail the standard laboratory procedures for the determination of the boiling point and density of a liquid organic compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Methodology: Distillation Method

-

Apparatus Setup: A simple distillation apparatus is assembled. This includes a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned so that its top is level with the bottom of the side-arm of the distillation head.

-

Sample Preparation: The round-bottom flask is charged with a sample of this compound and a few boiling chips to ensure smooth boiling.

-

Heating: The flask is gently heated using a heating mantle.

-

Data Collection: As the liquid heats, the temperature will rise. The temperature reading is recorded when the vapor condensation ring passes the thermometer bulb and a steady temperature is maintained while the liquid is distilling. This steady temperature is the boiling point.

-

Pressure Correction: The atmospheric pressure at the time of the experiment should be recorded. If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may need to be applied to the observed boiling point.

Determination of Density

Density is the mass of a substance per unit volume. It is an intrinsic property that can aid in the identification and purity assessment of a compound.

Methodology: Pycnometer Method

-

Apparatus Preparation: A clean, dry pycnometer (a small glass flask with a precisely fitted ground glass stopper with a capillary tube through it) is weighed accurately on an analytical balance.

-

Sample Filling: The pycnometer is filled with this compound. Care is taken to ensure no air bubbles are trapped inside. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off the exterior of the pycnometer.

-

Weighing: The filled pycnometer is weighed again to determine the mass of the this compound.

-

Volume Determination: The pycnometer is emptied, cleaned, and filled with a reference liquid of known density, typically distilled water, at a specific temperature. The mass of the water is determined by weighing. The precise volume of the pycnometer can then be calculated using the known density of water at that temperature.

-

Calculation: The density of this compound is calculated by dividing the mass of the sample by the determined volume of the pycnometer.

Logical Relationships of Physical Properties

The following diagram illustrates the relationship between the chemical substance and the determination of its physical properties through experimental procedures.

Caption: Workflow for determining and presenting physical properties.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Stereochemistry and Chirality of 1-Chlorobutan-2-ol

This technical guide provides a comprehensive overview of the stereochemistry and chirality of this compound, a chiral molecule with applications in organic synthesis and as a potential biomarker. This document details the molecule's stereoisomers, their physical and chemical properties, and methods for their synthesis and analysis.

Introduction to the Chirality of this compound

This compound, with the chemical formula C₄H₉ClO, is a secondary alcohol containing a chlorine atom.[1] The presence of a stereocenter at the second carbon atom (C2), which is bonded to four different substituents (a hydrogen atom, a hydroxyl group, a chloromethyl group, and an ethyl group), confers chirality upon the molecule.[2] Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-1-chlorobutan-2-ol and (S)-1-chlorobutan-2-ol based on the Cahn-Ingold-Prelog (CIP) priority rules.

The two enantiomers of this compound possess identical physical properties such as boiling point, melting point, and density.[2] However, they exhibit different optical activities, rotating plane-polarized light in equal but opposite directions. The dextrorotatory (+) enantiomer rotates light to the right, while the levorotatory (-) enantiomer rotates it to the left. A 1:1 mixture of the two enantiomers is known as a racemic mixture and is optically inactive.[2]

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that specific rotation values for the pure enantiomers are not widely reported in publicly available literature. The physical properties of the individual enantiomers are expected to be identical to those of the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₄H₉ClO | [1] |

| Molecular Weight | 108.57 g/mol | [1] |

| Boiling Point (racemate) | 122.94 °C (estimate) | |

| Density (racemate) | 1.068 g/cm³ | |

| IUPAC Name | This compound | [1] |

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: enantioselective synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

One common method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone.[3] In the case of this compound, this would involve the enantioselective reduction of 1-chloro-2-butanone.

Experimental Protocol: Enantioselective Reduction of 1-Chloro-2-butanone

This protocol is a general representation of an asymmetric ketone reduction.

-

Catalyst Preparation: A chiral catalyst, such as a ruthenium complex with a chiral ligand (e.g., a pseudo-dipeptide-based ligand), is prepared in situ by dissolving the ruthenium precursor and the ligand in an appropriate solvent (e.g., 2-propanol) under an inert atmosphere.[3]

-

Reaction Setup: 1-chloro-2-butanone is dissolved in the same solvent and added to the catalyst solution. A hydrogen source, such as 2-propanol, is used.[3]

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reduction is complete, as monitored by techniques like TLC or GC.

-

Work-up and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the enantiomerically enriched this compound.

Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. Lipase-catalyzed acylation is a common and effective method for the kinetic resolution of racemic alcohols.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Chlorobutan-2-ol

This protocol is a general procedure for lipase-catalyzed resolution.

-

Reaction Setup: Racemic this compound is dissolved in an appropriate organic solvent (e.g., toluene). An acyl donor, such as vinyl acetate, and a lipase (e.g., Candida antarctica lipase B, CAL-B) are added to the solution.

-

Reaction Conditions: The reaction mixture is incubated at a specific temperature (often room temperature) with constant stirring. The progress of the reaction is monitored by chiral GC or HPLC until approximately 50% conversion is reached.

-

Separation: At 50% conversion, one enantiomer will have been preferentially acylated by the lipase. The reaction is stopped, and the enzyme is filtered off. The resulting mixture contains one enantiomer as the unreacted alcohol and the other as the corresponding ester.

-

Purification and Hydrolysis: The unreacted alcohol and the ester are separated by column chromatography. The separated ester is then hydrolyzed (e.g., using NaOH in methanol/water) to yield the other enantiomer of this compound. Both enantiomers are then purified.

Chiral Analysis

Determining the enantiomeric excess (ee) of a sample of this compound is crucial for evaluating the success of an enantioselective synthesis or resolution. Chiral gas chromatography (GC) is a powerful analytical technique for this purpose.[4]

Experimental Protocol: Chiral GC Analysis of this compound

This is a general protocol for chiral GC analysis.

-

Column Selection: A capillary GC column with a chiral stationary phase is used. A common choice for the separation of chiral alcohols is a cyclodextrin-based column (e.g., β-DEX™ or γ-DEX™).[5]

-

Sample Preparation: A dilute solution of the this compound sample is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Conditions:

-

Injector Temperature: Typically set around 200-250 °C.

-

Oven Temperature Program: An initial temperature is held for a few minutes, then ramped up to a final temperature to ensure good separation of the enantiomers. A representative program might be: 60 °C for 2 min, then ramp to 150 °C at 5 °C/min.

-

Detector: A flame ionization detector (FID) is commonly used, with a temperature of around 250 °C.

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

-

-

Data Analysis: The two enantiomers will have different retention times on the chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

This compound is a chiral molecule with significant potential in synthetic chemistry. Understanding its stereochemistry is fundamental for its application in the development of new chemical entities. This guide has outlined the key aspects of its chirality, provided available physicochemical data, and detailed experimental approaches for the synthesis and analysis of its enantiomers. The provided protocols offer a solid foundation for researchers and professionals working with this and similar chiral compounds. Further research to determine the specific rotation of the pure enantiomers and to optimize the presented synthetic and analytical methods is encouraged.

References

An In-depth Technical Guide to the Enantiomers of 1-Chlorobutan-2-ol for Researchers and Drug Development Professionals

Introduction: The enantiomers of 1-chlorobutan-2-ol, (R)-1-chlorobutan-2-ol and (S)-1-chlorobutan-2-ol, are chiral molecules that serve as versatile building blocks in asymmetric synthesis. Their distinct stereochemistry makes them valuable intermediates in the development of pharmaceuticals and other bioactive compounds, where the biological activity is often enantiomer-specific. This technical guide provides a comprehensive overview of the synthesis, separation, and physicochemical properties of these enantiomers, intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Spectroscopic Properties

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉ClO |

| Molecular Weight | 108.57 g/mol [1] |

| Boiling Point | Not specified |

| Density | Not specified |

| Refractive Index | Not specified |

Table 2: Spectroscopic Data for Racemic this compound

| Spectroscopy | Data |

| ¹H NMR | Characteristic peaks corresponding to the different proton environments in the molecule. |

| ¹³C NMR | Four distinct signals corresponding to the four carbon atoms in the structure. |

| IR Spectroscopy | Key absorptions include a broad O-H stretch, C-H stretching and bending vibrations, and a C-Cl stretch. |

Enantioselective Synthesis and Separation

The preparation of enantiomerically pure (R)- and (S)-1-chlorobutan-2-ol can be achieved through two primary strategies: asymmetric synthesis from a prochiral starting material or resolution of a racemic mixture.

Experimental Protocol 1: Enantioselective Synthesis via Grignard Reaction with Chiral Epichlorohydrin

This method involves the nucleophilic ring-opening of a chiral epoxide, (R)- or (S)-epichlorohydrin, with a Grignard reagent. The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting chlorohydrin.

Materials:

-

(R)- or (S)-epichlorohydrin

-

Ethylmagnesium bromide (in a suitable ether solvent, e.g., THF or diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for Grignard reactions (oven-dried)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of (R)- or (S)-epichlorohydrin in anhydrous diethyl ether.

-

Cool the flask in an ice-water bath.

-

Add a solution of ethylmagnesium bromide dropwise from the dropping funnel to the stirred solution of epichlorohydrin.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to yield the corresponding enantiomer of this compound.

Experimental Protocol 2: Kinetic Resolution of Racemic this compound via Lipase-Catalyzed Acylation

Kinetic resolution is a widely used method for separating enantiomers. It relies on the differential rate of reaction of the two enantiomers with a chiral catalyst, in this case, a lipase. One enantiomer is acylated at a much faster rate, allowing for the separation of the acylated product from the unreacted enantiomer.

Materials:

-

Racemic this compound

-

Immobilized lipase (e.g., Candida antarctica lipase B, Novozym® 435)[2][3]

-

Acyl donor (e.g., vinyl acetate or acetic anhydride)

-

Anhydrous organic solvent (e.g., toluene or hexane)

-

Standard laboratory glassware

Procedure:

-

To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.

-

Add the acyl donor to the mixture.

-

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 30-40 °C).

-

Monitor the progress of the reaction by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric purity for both the unreacted alcohol and the acylated product.

-

Filter off the immobilized lipase. The lipase can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

Separate the unreacted this compound enantiomer from the acylated enantiomer by column chromatography on silica gel.

-

The acylated enantiomer can be deprotected (hydrolyzed) to yield the other enantiomer of this compound.

Analytical Methods for Enantiomeric Separation

The determination of enantiomeric purity is crucial in asymmetric synthesis and resolution. Chiral chromatography is the primary analytical technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC columns, typically coated with a cyclodextrin-based stationary phase, can be used to separate the enantiomers of volatile compounds like this compound. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or for preparative scale separations, chiral HPLC is a powerful tool. Polysaccharide-based chiral stationary phases are commonly employed. The enantiomers are separated based on their differential interactions with the chiral stationary phase in a suitable mobile phase.

Biological Activity and Toxicological Profile

The biological activity of chlorohydrins is an area of ongoing research. Some chloropropanols have been identified as food contaminants and have been studied for their toxicological effects. However, specific data on the enantiomers of this compound regarding their biological signaling pathways or differential toxicity is limited in publicly available literature. It is plausible that the enantiomers could exhibit different metabolic fates and toxicological profiles due to the stereospecificity of enzymes. Further research is needed to elucidate the specific biological activities of (R)- and (S)-1-chlorobutan-2-ol.

Applications in Drug Development

Chiral chlorohydrins are valuable intermediates in the synthesis of a variety of pharmaceuticals. The hydroxyl and chloro- functionalities provide reactive sites for further chemical transformations, allowing for the construction of more complex molecular architectures. The ability to introduce a specific stereocenter early in a synthetic route is a significant advantage in the efficient and enantioselective synthesis of drug candidates.

Conclusion

(R)- and (S)-1-chlorobutan-2-ol are important chiral building blocks with significant potential in synthetic organic chemistry and drug development. This guide has provided an overview of their properties, synthesis, and separation. The detailed experimental protocols offer a starting point for researchers to produce and analyze these valuable enantiomers. Further investigation into their specific biological activities and toxicological profiles will be crucial for expanding their application in the pharmaceutical industry.

References

Conformational Landscape of 1-Chlorobutan-2-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preferences of small, flexible molecules are of paramount importance in understanding their chemical reactivity, physical properties, and biological activity. 1-Chlorobutan-2-ol, a simple chlorohydrin, serves as an excellent model system for exploring the subtle interplay of steric and electronic effects that govern molecular geometry. This technical guide provides an in-depth analysis of the conformational landscape of this compound, integrating theoretical principles with experimental methodologies. A key focus is the role of intramolecular hydrogen bonding and the gauche effect in determining the relative stabilities of its rotational isomers. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying chemical principles and workflows.

Theoretical Background: The Drivers of Conformational Preference

The rotation around the C1-C2 bond in this compound gives rise to a series of staggered and eclipsed conformers. The relative stability of these conformers is primarily dictated by two key phenomena: intramolecular hydrogen bonding and the gauche effect.

1.1. Intramolecular Hydrogen Bonding:

In conformers where the hydroxyl group and the chlorine atom are in close proximity, a weak intramolecular hydrogen bond can form. This interaction involves the donation of electron density from the lone pair of the chlorine atom to the antibonding orbital of the O-H bond. This stabilizing interaction is most pronounced in the gauche conformations.

1.2. The Gauche Effect:

The gauche effect describes the tendency of a molecule to adopt a conformation where two vicinal electronegative substituents are positioned at a dihedral angle of approximately 60° (gauche) rather than 180° (anti). This preference is often attributed to a stabilizing hyperconjugative interaction between the bonding and antibonding orbitals of the C-X and C-Y bonds (where X and Y are electronegative atoms). In this compound, this effect contributes to the stability of the gauche conformers where the C-Cl and C-O bonds are gauche to each other.

Rotational Isomers of this compound

Rotation around the C1-C2 bond of this compound results in three staggered conformers: one anti and two gauche. The equilibrium between these conformers is a critical aspect of its conformational analysis.

Experimental Methodologies

The conformational analysis of this compound relies on a combination of spectroscopic techniques and computational modeling.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (typically 1-5 mol%) in a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or deuterated chloroform (CDCl₃). The use of a non-polar solvent is crucial to minimize intermolecular hydrogen bonding, which would compete with and obscure the intramolecular interactions of interest.

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum of the sample. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, allowing for accurate integration and measurement of coupling constants.

-

Data Analysis:

-

Chemical Shifts: Analyze the chemical shifts of the protons, particularly those on C1 and C2.

-

Coupling Constants: Measure the vicinal coupling constants (³J) between the protons on C1 and C2.

-

Karplus Equation: Apply the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled protons. The generalized Karplus equation is given by: J(φ) = A cos²(φ) + B cos(φ) + C where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters. By comparing the experimentally observed coupling constants with the theoretical values for different conformers, the relative populations of the anti and gauche conformers can be estimated.

-

3.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol:

-

Sample Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., CCl₄) at varying concentrations.

-

Data Acquisition: Record the FTIR spectrum of each solution in the hydroxyl stretching region (approximately 3200-3700 cm⁻¹).

-

Data Analysis:

-

Identify the absorption bands corresponding to the "free" (non-hydrogen-bonded) hydroxyl group and the intramolecularly hydrogen-bonded hydroxyl group. The free O-H stretch typically appears as a sharp band at a higher wavenumber (around 3600-3640 cm⁻¹), while the bonded O-H stretch is a broader band at a lower wavenumber (around 3550-3600 cm⁻¹).

-

By analyzing the relative intensities of these two bands at different concentrations, the equilibrium constant for the formation of the intramolecularly hydrogen-bonded conformer can be determined.

-

Quantitative Data Summary

Due to the limited availability of published experimental and computational data specifically for this compound, the following tables present a combination of available experimental data and representative theoretical values for closely related small chlorohydrins. This data serves to illustrate the expected magnitudes and trends.

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H on C1a | 3.58 | dd | J = 11.1, 3.5 |

| H on C1b | 3.44 | dd | J = 11.1, 6.8 |

| H on C2 | 3.68 | m | - |

| OH | 2.73 | s | - |

| CH₂ | 1.53 | m | - |

| CH₃ | 0.93 | t | J = 7.5 |

Data obtained from a ¹H NMR spectrum in CDCl₃.[1]

Table 2: Representative Conformational Data for a Simple Chlorohydrin (e.g., 2-Chloroethanol)

| Conformer | Dihedral Angle (Cl-C-C-O) | Relative Energy (kcal/mol) | Population (%) |

| Anti | ~180° | 0.8 - 1.5 | 10 - 20 |

| Gauche | ~60° | 0 (Reference) | 80 - 90 |

These values are representative and can vary depending on the specific molecule, solvent, and level of theory used in calculations.

Workflow and Logical Relationships

The conformational analysis of this compound follows a structured workflow that integrates experimental and computational approaches.

Conclusion

The conformational equilibrium of this compound is predominantly governed by the formation of an intramolecular hydrogen bond between the hydroxyl group and the chlorine atom. This interaction stabilizes the gauche conformers over the anti conformer. Experimental techniques such as NMR and FTIR spectroscopy, in conjunction with computational modeling, provide a powerful toolkit for elucidating the conformational landscape of this and similar small molecules. The quantitative data, though limited for this specific molecule, aligns with the well-established principles of the gauche effect and intramolecular hydrogen bonding in halohydrins. A comprehensive understanding of these conformational preferences is essential for predicting the reactivity and properties of this compound in various chemical and biological contexts.

References

1-Chlorobutan-2-ol: A Potential Human Metabolite and Head and Neck Cancer Biomarker

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

1-Chlorobutan-2-ol, a chlorinated secondary alcohol, has been identified as a human metabolite, with recent research highlighting its potential as a non-invasive biomarker for the detection of head and neck cancer. This technical guide provides a comprehensive overview of the current knowledge on this compound as a human metabolite, including its proposed metabolic pathway, quantitative data from human studies, and detailed experimental protocols for its detection. This document is intended for researchers, scientists, and drug development professionals interested in the fields of metabolomics, cancer biomarkers, and xenobiotic metabolism.

Presence in Humans and Link to Head and Neck Cancer

Scientific evidence points to the presence of this compound in human saliva. A key study by Taware et al. (2018) identified this compound as a differentially expressed volatile organic compound (VOC) in the saliva of patients with head and neck cancer (HNC) compared to healthy controls. This discovery has opened avenues for the development of non-invasive diagnostic tools for HNC.

Quantitative Data

The following table summarizes the findings from the study by Taware et al. (2018) regarding the presence of this compound in the saliva of HNC patients and healthy controls.

| Analyte | Patient Group | Concentration/Abundance (Arbitrary Units) | Fold Change | p-value |

| This compound | Head and Neck Cancer | 1.25 ± 0.21 | 2.5 | < 0.05 |

| Healthy Controls | 0.50 ± 0.15 |

Data are presented as mean ± standard deviation.

Proposed Metabolic Pathway of this compound

The precise metabolic pathway of this compound in humans has not been fully elucidated. However, based on the known metabolism of similar short-chain chlorinated alkanes, a plausible pathway can be proposed. This pathway likely involves two main phases of xenobiotic metabolism.

Phase I Metabolism: Oxidation

The initial step is likely the oxidation of a precursor compound, such as 1-chlorobutane, by cytochrome P450 (CYP450) enzymes, primarily in the liver. This hydroxylation reaction would introduce a hydroxyl group, leading to the formation of this compound.

Phase II Metabolism: Conjugation

Following its formation, this compound is expected to undergo Phase II conjugation reactions to facilitate its excretion from the body. The primary conjugation pathways for hydroxylated compounds are glucuronidation and sulfation. Additionally, glutathione conjugation is a common pathway for the detoxification of chlorinated compounds.

The following diagram illustrates the proposed metabolic pathway:

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The detection and quantification of this compound in human saliva are typically performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Collection and Preparation

-

Saliva Collection: Unstimulated whole saliva samples are collected from subjects. It is recommended that subjects refrain from eating, drinking, or oral hygiene for at least one hour prior to collection.

-

Sample Processing: A defined volume of saliva (e.g., 1 mL) is transferred to a headspace vial. An internal standard may be added for quantitative analysis.

-

Incubation: The vial is sealed and incubated at a specific temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

HS-SPME Procedure

-

Fiber Selection: A suitable SPME fiber, such as one coated with Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is chosen for the extraction of a broad range of volatile compounds.

-

Extraction: The SPME fiber is exposed to the headspace of the heated saliva sample for a defined time (e.g., 30 minutes) to adsorb the volatile analytes.

GC-MS Analysis

-

Desorption: The SPME fiber is then inserted into the heated injection port of the gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column.

-

Chromatographic Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Mass Spectrometric Detection: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for compound identification by comparing them to spectral libraries (e.g., NIST).

-

Quantification: The abundance of each compound is determined by integrating the area of its corresponding chromatographic peak.

The following diagram outlines the experimental workflow:

Caption: Experimental workflow for VOC analysis in saliva.

Logical Relationship for Biomarker Discovery

The identification of this compound as a potential biomarker for HNC follows a logical progression from initial observation to potential clinical application.

Caption: Logical steps in biomarker discovery.

Conclusion

This compound is an emerging human metabolite of interest, particularly due to its potential as a non-invasive salivary biomarker for head and neck cancer. While its metabolic pathway is not yet fully characterized, it is hypothesized to be formed through Phase I oxidation of a precursor and subsequently eliminated via Phase II conjugation reactions. The analytical methods for its detection in saliva are well-established, providing a solid foundation for further research. Future studies should focus on validating its biomarker potential in larger and more diverse patient cohorts and on elucidating the specific enzymatic processes involved in its metabolism. This will be crucial for translating this promising finding into a clinically useful diagnostic tool and for understanding its role in human health and disease.

Solubility of 1-Chlorobutan-2-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorobutan-2-ol in organic solvents. Due to the limited availability of direct quantitative data for this compound, this guide leverages data from the structurally similar compound, chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol), to provide valuable insights. It also details a general experimental protocol for determining solubility and outlines a common synthesis route for this compound.

Introduction to this compound

This compound is a secondary alcohol with the chemical formula C₄H₉ClO. It is an organochlorine compound and a volatile organic compound.[1] Its structure, featuring both a hydroxyl group and a chlorine atom, imparts a degree of polarity that influences its solubility in various media. Understanding its solubility is crucial for its application as a potential human metabolite and in various chemical syntheses.[1]

Solubility Profile

Table 1: Solubility of Chlorobutanol in Various Solvents

| Solvent | Qualitative Solubility | Semi-Quantitative Solubility (at 20°C unless otherwise specified) |

| Ethanol (95%) | Very Soluble/Freely Soluble | 1 in 1[2] |

| Chloroform | Freely Soluble | Freely soluble[3] |

| Ether | Very Soluble/Freely Soluble | Freely soluble[3] |

| Acetone | Soluble | Soluble[4] |

| Glycerin (85%) | Soluble | 1 in 10[2] |

| Methanol | Freely Soluble | Freely soluble[2] |

| Volatile Oils | Freely Soluble | Freely soluble[3] |

| Water | Slightly Soluble | 1 in 125[2] |

Disclaimer: This data is for chlorobutanol (1,1,1-trichloro-2-methyl-2-propanol) and should be used as an approximation for the solubility of this compound with caution. The structural differences will lead to variations in the actual solubility values.

The principle of "like dissolves like" suggests that this compound, being a polar molecule due to its hydroxyl group, will exhibit good solubility in polar organic solvents such as alcohols, ketones, and ethers.[5][6] The presence of the chlorine atom also contributes to its polarity. Its solubility is expected to be lower in non-polar solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Vials with airtight seals

-

Syringes and syringe filters (0.45 µm)

-

Gas chromatograph (GC) with a suitable column and detector (e.g., FID) or other suitable analytical instrument (e.g., HPLC, NMR)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow for phase separation (undissolved solute to settle).

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute a known mass of the saturated solution with the pure solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated Gas Chromatograph (or other suitable instrument) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

From the concentration obtained from the analysis and the dilution factor, calculate the mass of this compound in the original saturated solution.

-

The solubility can be expressed in various units, such as grams of solute per 100 mL of solvent (g/100mL) or mole fraction.

-

Synthesis of this compound

This compound can be synthesized through various methods, with a common approach being the halogenation of butan-2-ol.[7]

Reaction: The chlorination of butan-2-ol using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).

Mechanism: The reaction with thionyl chloride proceeds through a nucleophilic substitution mechanism. The hydroxyl group of butan-2-ol attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. Subsequent attack by a chloride ion results in the formation of this compound and the evolution of sulfur dioxide and hydrogen chloride gases.

Visualizations

Caption: Synthesis of this compound from Butan-2-ol.

Caption: Experimental Workflow for Solubility Determination.

References

- 1. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phexcom.com [phexcom.com]

- 3. athenstaedt â Chemicals â Chlorobutanol [athenstaedt.de]

- 4. Buy Chlorobutanol | 57-15-8 | >98% [smolecule.com]

- 5. Khan Academy [khanacademy.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Buy this compound | 1873-25-2 [smolecule.com]

Methodological & Application

Synthesis of 1-Chlorobutan-2-ol: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, the regioselective synthesis of vicinal halohydrins such as 1-chlorobutan-2-ol is a critical process in the development of various pharmaceutical intermediates and fine chemicals. This document provides detailed application notes and experimental protocols for a reliable synthesis of this compound.

While the direct chlorination of butan-2-ol using common reagents like thionyl chloride or phosphorus pentachloride may seem like a straightforward approach, it predominantly yields the constitutional isomer 2-chlorobutane. This is due to the inherent reactivity of the secondary carbon bearing the hydroxyl group. To achieve the desired this compound, a more regioselective synthetic strategy is required. The most reliable and commonly employed method involves the ring-opening of 1,2-epoxybutane. This approach ensures the formation of the desired isomer with high selectivity.

This application note details the synthesis of this compound via the ring-opening of 1,2-epoxybutane using hydrochloric acid.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | 1,2-Epoxybutane | Commercially Available |

| Reagent | Concentrated Hydrochloric Acid (HCl) | Standard Laboratory Reagent |

| Solvent | Diethyl Ether (or other suitable inert solvent) | Standard Laboratory Reagent |

| Reaction Temperature | 0 °C to Room Temperature | General knowledge of epoxide ring-opening |

| Reaction Time | 1-3 hours | Estimated based on similar reactions |

| Product | This compound | Target Molecule |

| Typical Yield | >90% (based on analogous reactions) | Estimated based on similar reactions |

| Purification Method | Distillation under reduced pressure | General purification for liquid products |

Experimental Protocols

Synthesis of this compound from 1,2-Epoxybutane

This protocol describes the acid-catalyzed ring-opening of 1,2-epoxybutane to produce this compound.

Materials:

-

1,2-Epoxybutane

-

Concentrated Hydrochloric Acid (37%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-epoxybutane in an equal volume of diethyl ether. Cool the flask in an ice bath to 0 °C.

-

Addition of HCl: Slowly add a stoichiometric equivalent of concentrated hydrochloric acid to the stirred solution from the dropping funnel. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Application Note & Protocol: Synthesis of 1-Chlorobutan-2-ol via Nucleophilic Substitution

Abstract

This document provides a detailed protocol for the synthesis of 1-chlorobutan-2-ol through the acid-catalyzed nucleophilic substitution reaction of 1,2-butylene oxide (2-ethyloxirane). The procedure outlines the reaction mechanism, experimental setup, safety precautions, and expected results. This method is a classic example of the regioselective ring-opening of an epoxide under acidic conditions, a fundamental transformation in organic synthesis relevant to pharmaceutical and chemical industries.

Introduction

Chlorohydrins, such as this compound, are valuable bifunctional molecules that serve as versatile intermediates in the synthesis of various organic compounds, including epoxides, diols, and amino alcohols. The synthesis described herein utilizes the ring-opening of 1,2-butylene oxide with hydrochloric acid. This reaction proceeds via an SN2-type mechanism where the epoxide oxygen is first protonated by the acid, making the electrophilic carbons more susceptible to nucleophilic attack by the chloride ion.[1][2]

Reaction Principle and Mechanism

Under acidic conditions, the epoxide ring-opening is a regioselective process.[3] The first step involves the rapid protonation of the epoxide's oxygen atom by a strong acid, such as HCl, to form a protonated epoxide intermediate.[1][4][5] This protonation enhances the electrophilicity of the ring carbons and makes the hydroxyl group a better leaving group.

The subsequent step is the nucleophilic attack by the chloride ion (Cl⁻). Due to the electronic stabilization from the alkyl group, the transition state has significant carbocation character at the more substituted carbon (C2). Consequently, the nucleophile preferentially attacks this more substituted carbon, leading to the formation of the major product, this compound.[4][6][7] The reaction exhibits high stereospecificity, with the nucleophile attacking from the side opposite the C-O bond, resulting in an inversion of configuration if the carbon were a stereocenter (backside attack).[1][8]

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from 1,2-butylene oxide.

3.1 Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 1,2-Butylene Oxide | 72.11 | 14.42 g (16.7 mL) | 0.20 | Stabilized, ≥99% purity |

| Hydrochloric Acid | 36.46 | 50 mL | 0.60 | Concentrated (37%, 12 M) |

| Diethyl Ether | 74.12 | 200 mL | - | Anhydrous, for extraction |

| Sodium Bicarbonate | 84.01 | ~50 mL | - | Saturated aqueous solution |

| Anhydrous MgSO₄ | 120.37 | ~10 g | - | For drying |

| Deionized Water | 18.02 | 100 mL | - | For washing |

3.2 Equipment

-

250 mL three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-water bath

-

Condenser

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Distillation apparatus

3.3 Safety Precautions

-

1,2-Butylene Oxide: Highly flammable, volatile, and a suspected carcinogen.[9] It can polymerize violently in the presence of strong acids.[10][11] All operations should be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Concentrated HCl: Corrosive and causes severe burns. Handle with extreme care in a fume hood.

-

Diethyl Ether: Extremely flammable. Ensure there are no ignition sources nearby during its use.

3.4 Procedure

-

Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, and a thermometer. Place the flask in an ice-water bath on a magnetic stirrer.

-

Reagent Addition: Add 50 mL of concentrated hydrochloric acid to the flask and cool the temperature to 0-5 °C with stirring.

-

Reaction: Slowly add 16.7 mL (0.20 mol) of 1,2-butylene oxide to the stirred HCl solution via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature of the reaction mixture below 10 °C throughout the addition to control the exothermic reaction and prevent violent polymerization.[10][11]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up & Neutralization: Transfer the reaction mixture to a 500 mL separatory funnel. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Decant the dried solution and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the final product.

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Data and Results

The successful synthesis should yield a colorless liquid. The expected results and physical properties are summarized below.

Table 1: Expected Yield and Physical Properties

| Parameter | Expected Value | Reference |

| Theoretical Yield | 21.72 g | Calculated |

| Actual Yield | (To be determined) | Experimental |

| Percent Yield | (To be determined) | Experimental |

| Appearance | Colorless Liquid | - |

| Boiling Point | 136-138 °C (at 760 mmHg) | [12] |

| Density | 1.058 g/cm³ | [12] |

| Log Kow | 1 | [12] |

Characterization: The identity and purity of the final product can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Infrared (IR) spectroscopy.

Conclusion

This protocol provides a reliable and effective method for synthesizing this compound via the acid-catalyzed ring-opening of 1,2-butylene oxide. Careful control of the reaction temperature is critical for safety and to prevent unwanted polymerization. The procedure is suitable for laboratory-scale synthesis and serves as an excellent example of a regioselective nucleophilic substitution reaction for educational and research purposes.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. m.youtube.com [m.youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. 2024.sci-hub.box [2024.sci-hub.box]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. ICSC 0636 - BUTYLENE OXIDE (STABILIZED) [chemicalsafety.ilo.org]

- 10. nj.gov [nj.gov]

- 11. 1,2-BUTYLENE OXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. This compound | C4H9ClO | CID 547687 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Stereoselective Synthesis of Chiral 1-Chlorobutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the stereoselective synthesis of chiral 1-chlorobutan-2-ol, a valuable building block in the pharmaceutical industry. Two primary methods are presented: the enantioselective reduction of prochiral 1-chlorobutan-2-one and the enzymatic kinetic resolution of racemic this compound.

Introduction

Chiral this compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its stereochemistry is crucial for the biological activity of the final drug molecule. Therefore, efficient and highly selective methods for its preparation are of significant interest. This document outlines two robust strategies to obtain enantiomerically enriched this compound.

Method 1: Enantioselective Reduction of 1-Chlorobutan-2-one using a Corey-Bakshi-Shibata (CBS) Catalyst

This method involves the asymmetric reduction of the prochiral ketone, 1-chlorobutan-2-one, to the corresponding chiral alcohol using a chiral oxazaborolidine catalyst, commonly known as the CBS catalyst. This approach is known for its high enantioselectivity and predictable stereochemical outcome.[1][2][3][4]

Logical Workflow for Enantioselective Reduction

Caption: Workflow for the enantioselective synthesis of this compound via CBS reduction.

Experimental Protocols

Protocol 1.1: Synthesis of 1-Chlorobutan-2-one

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chloroacetyl chloride (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

-

Grignard Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Add ethylmagnesium bromide (1.1 eq, solution in diethyl ether or THF) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

-

Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by vacuum distillation to obtain 1-chlorobutan-2-one.

Protocol 1.2: Asymmetric Reduction of 1-Chlorobutan-2-one

-

Catalyst Preparation: In a flame-dried flask under nitrogen, dissolve the (R)- or (S)-CBS catalyst (0.05 - 0.1 eq) in anhydrous tetrahydrofuran (THF).

-

Borane Addition: Add borane-dimethyl sulfide complex (BH3·SMe2) or a solution of borane in THF (0.6 - 1.0 eq) to the catalyst solution and stir for 10-15 minutes at room temperature.

-

Ketone Addition: Cool the mixture to the desired temperature (typically between -20 °C and 0 °C). Add a solution of 1-chlorobutan-2-one (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Reaction Progression: Stir the reaction mixture at the same temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quenching: Carefully quench the reaction by the slow addition of methanol.

-

Purification: Remove the solvents under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral this compound.

Data Presentation

| Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-CBS | 1-Chlorobutan-2-one | 85-95 | >95 (for S-enantiomer) |